molecular formula C16H10F4O4 B6408506 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% CAS No. 1262009-33-5

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95%

Cat. No. B6408506
CAS RN: 1262009-33-5
M. Wt: 342.24 g/mol
InChI Key: YTNNHBXOXRBRFB-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid (FMC-5-TFA) is a synthetic organic compound that has been used in various scientific and medical research applications. It is a white solid with a molecular weight of 316.37 g/mol and a melting point of 109-110°C. FMC-5-TFA is a fluorinated derivative of benzoic acid, containing two fluorine atoms and one methoxy group. It has been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research.

Scientific Research Applications

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has been used in a variety of scientific research applications. It has been used as a reagent for the synthesis of other organic compounds, as a catalyst for organic reactions, and as a protective group for the synthesis of peptides and proteins. It has also been studied for its potential applications in medicinal chemistry, drug discovery, and other areas of research.

Mechanism of Action

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% is a fluorinated derivative of benzoic acid, containing two fluorine atoms and one methoxy group. This combination of functional groups makes 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% an excellent substrate for various organic reactions. The fluorine atoms increase the reactivity of the compound, allowing it to be used as a reagent for various synthetic organic reactions. The methoxy group also increases the reactivity of the compound, making it useful as a protective group for the synthesis of peptides and proteins.
Biochemical and Physiological Effects
3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has not been studied extensively in terms of its biochemical and physiological effects. It is not known to have any direct effects on the body, but it has been used as a reagent in the synthesis of other organic compounds, some of which may have physiological effects. It is important to note that 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% should not be used as a drug or for any medical purpose, as its safety and efficacy have not been established.

Advantages and Limitations for Lab Experiments

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 109-110°C, so it can be stored and used in a variety of conditions. It is also a highly reactive compound, making it useful as a reagent for organic reactions. Additionally, its fluorine atoms and methoxy group make it an excellent substrate for the synthesis of peptides and proteins.
However, there are also some limitations to using 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in laboratory experiments. It is a relatively expensive compound, so it may not be suitable for use in large-scale experiments. Additionally, its reactivity may lead to unwanted side reactions, so it should be used with caution.

Future Directions

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% has a wide range of potential applications in scientific and medical research. It could be further studied for its potential use in medicinal chemistry, drug discovery, and other areas of research. It could also be used as a reagent for the synthesis of other organic compounds, as a catalyst for organic reactions, and as a protective group for the synthesis of peptides and proteins. Additionally, its fluorine atoms and methoxy group could be used to create new compounds with interesting properties. Finally, its potential safety and efficacy could be further studied to determine its suitability for use in medical applications.

Synthesis Methods

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% can be synthesized using a variety of methods. One method involves the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic acid in the presence of a base such as triethylamine. This reaction produces 3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid, 95% in high yields. Other methods of synthesis include the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethylbenzene in the presence of a base, and the reaction of 2-fluoro-5-methoxycarbonylphenol with trifluoromethanesulfonic anhydride in the presence of a base.

properties

IUPAC Name

3-(2-fluoro-5-methoxycarbonylphenyl)-5-(trifluoromethyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10F4O4/c1-24-15(23)8-2-3-13(17)12(7-8)9-4-10(14(21)22)6-11(5-9)16(18,19)20/h2-7H,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTNNHBXOXRBRFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)C2=CC(=CC(=C2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10F4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10691483
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Fluoro-5-methoxycarbonylphenyl)-5-trifluoromethylbenzoic acid

CAS RN

1262009-33-5
Record name 2'-Fluoro-5'-(methoxycarbonyl)-5-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10691483
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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